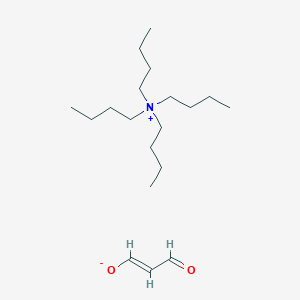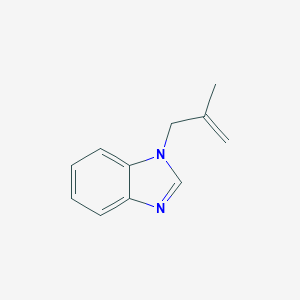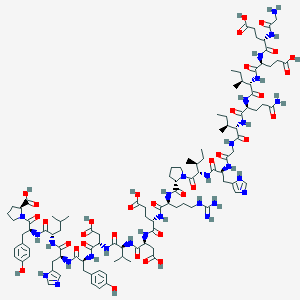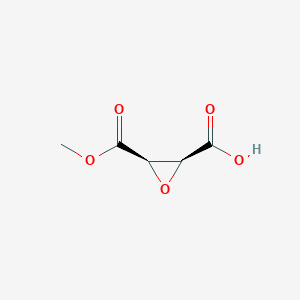
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate, also known as ethyl 5,6-bis(4-methoxyphenyl)-3-acetyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine-2-ylacetate, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mthis compound-3-oxo-1,2,4-triazine-2(3H)-acetate is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting specific enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound 5,6-bis(4-methoxyphenyl)-alpha-mthis compound-3-oxo-1,2,4-triazine-2(3H)-acetate exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. Moreover, it has been shown to have antiviral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mthis compound-3-oxo-1,2,4-triazine-2(3H)-acetate in lab experiments is its relatively simple synthesis method. It also exhibits potent biological activities, making it a promising candidate for further research. However, one of the limitations is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for the research of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mthis compound-3-oxo-1,2,4-triazine-2(3H)-acetate. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to explore its potential use as a ligand in coordination chemistry for the synthesis of novel metal complexes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its biological activities for potential therapeutic applications.
Métodos De Síntesis
The synthesis of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mthis compound-3-oxo-1,2,4-triazine-2(3H)-acetate involves the reaction of 5,6-bis(4-methoxyphenyl)-3-acetyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine-2-ylacetohydrazide with this compound chloroacetate in the presence of triEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetateamine and acetonitrile. The reaction is carried out at room temperature and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a ligand in coordination chemistry.
Propiedades
Número CAS |
108734-80-1 |
|---|---|
Fórmula molecular |
C22H23N3O5 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |
InChI |
InChI=1S/C22H23N3O5/c1-5-30-21(26)14(2)25-22(27)23-19(15-6-10-17(28-3)11-7-15)20(24-25)16-8-12-18(29-4)13-9-16/h6-14H,5H2,1-4H3 |
Clave InChI |
IDHLTDILBLXCDR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
SMILES canónico |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Sinónimos |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-methy l-3-oxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)

![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)


